molecular formula C8H10N2O3 B1383302 Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 1803583-26-7

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B1383302
CAS No.: 1803583-26-7
M. Wt: 182.18 g/mol
InChI Key: NPMNUVPAPBRJEM-UHFFFAOYSA-N
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Description

Historical Context and Significance in Heterocyclic Chemistry

1,3,4-Oxadiazoles represent a critical class of five-membered heterocyclic compounds featuring one oxygen and two nitrogen atoms. Their emergence as privileged scaffolds in drug discovery dates to the mid-20th century, with early applications in antimicrobial and anti-inflammatory agents. The structural versatility of 1,3,4-oxadiazoles enables bioisosteric replacement of esters and amides, enhancing metabolic stability in pharmaceutical candidates. Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate epitomizes modern derivatization efforts, where cyclopropyl substituents are introduced to modulate electronic and steric properties for targeted biological activity. Its development aligns with trends in fragment-based drug design, particularly in optimizing solubility and pharmacokinetic profiles.

Molecular Identity and Nomenclature

The compound is systematically named This compound , reflecting its ester and oxadiazole moieties. Key identifiers include:

Property Value
CAS Registry Number 1803583-26-7
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES Notation COC(=O)CC1=NN=C(O1)C2CC2
InChI Key NPMNUVPAPBRJEM-UHFFFAOYSA-N

The IUPAC name derives from the 1,3,4-oxadiazole core substituted at position 5 with a cyclopropyl group and at position 2 with an acetoxymethyl side chain.

Structural Position within the 1,3,4-Oxadiazole Family

This compound belongs to the 2,5-disubstituted 1,3,4-oxadiazole subclass, characterized by:

  • Position 2 : An acetoxymethyl group (–CH₂COOCH₃), which enhances hydrophilicity and serves as a metabolic handle for esterase-mediated hydrolysis.
  • Position 5 : A cyclopropyl ring, conferring conformational rigidity and π-stacking capabilities critical for receptor binding.

Comparative analysis with analogues reveals distinct properties:

Derivative Substituent (Position 5) Key Applications
Raltegravir N-Methylimidazole HIV integrase inhibition
Fenadiazole Phenyl Anticonvulsant activity
Methyl 2-(5-methyl-...) Methyl Synthetic intermediate
Target Compound Cyclopropyl Drug discovery intermediate

The cyclopropyl group’s strain energy (~27 kcal/mol) may enhance binding affinity in hydrophobic enzyme pockets.

Properties

IUPAC Name

methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNUVPAPBRJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(O1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-26-7
Record name methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate
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Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate has been investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is known for exhibiting various biological activities, including:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives can possess significant antimicrobial properties. This compound may be explored as a lead compound for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Preliminary studies suggest that compounds containing oxadiazole rings can inhibit tumor growth. The structural modifications of this compound could lead to enhanced efficacy against specific cancer cell lines.

Case Study: Antimicrobial Activity

A study conducted on various oxadiazole derivatives showed that certain substitutions significantly increased their antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested and exhibited promising results .

Agricultural Science

In the agricultural sector, this compound can be evaluated for its potential as a pesticide or herbicide. The unique structure of the oxadiazole ring may confer specific herbicidal properties.

Potential Applications:

  • Herbicide Development : The compound's ability to disrupt plant growth mechanisms could be harnessed to create effective herbicides.

Case Study: Herbicide Efficacy

Research on oxadiazole-based herbicides has shown that they can effectively control weed species without harming crops. This compound could be synthesized and tested for its efficacy in controlling resistant weed populations .

Material Science

This compound may also find applications in material science due to its unique chemical structure.

Applications:

  • Polymer Synthesis : The compound could serve as a monomer in the synthesis of functional polymers with specific properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Studies have indicated that incorporating oxadiazole units into polymer backbones enhances their thermal and mechanical properties. This compound can be used to develop new materials for high-performance applications .

Mechanism of Action

The mechanism by which Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl in 6g) achieve higher yields (51.4%) than those with bulky or reactive substituents (e.g., 4-fluorobenzyl in 6h: 12.3%) .
  • Ester Variations : Ethyl esters (e.g., in ) may offer slower metabolic degradation compared to methyl esters, influencing bioavailability .

Physicochemical Properties

Property Target Compound (Cyclopropyl) Methyl Derivative (C6H8N2O3) Phenyl Sulfanylacetate ()
Molecular Weight (g/mol) ~198.13 (estimated) 156.14 360.03
Solubility Moderate (cyclopropyl) Higher (methyl) Lower (bulky sulfanyl group)
Stability High (rigid structure) Moderate Variable (depends on substituent)

Analysis :

  • The cyclopropyl derivative’s molecular weight and solubility likely fall between simpler methyl analogs and bulkier aryl derivatives.
  • The phenyl sulfanylacetate () exhibits significantly higher molecular weight (360.03 g/mol), which may reduce membrane permeability compared to the target compound .

Biological Activity

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate (CAS No. 1803583-26-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 196.20 g/mol. The structure features an oxadiazole ring, which is significant for its biological properties.

PropertyValue
Molecular FormulaC₉H₁₂N₂O₄
Molecular Weight196.20 g/mol
CAS Number1803583-26-7
SMILESCOC(=O)COCc1nnc(o1)C1CC1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound. Research indicates that compounds with oxadiazole scaffolds exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • Compounds in the oxadiazole family have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
  • Antifungal Activity :
    • The compound also demonstrates antifungal properties, with MIC values indicating effectiveness against strains such as Candida albicans .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the oxadiazole moiety may interact with specific cellular targets through covalent bonding or by inhibiting critical enzymatic pathways involved in microbial growth and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

  • In Vivo Studies :
    • A study investigating the in vivo efficacy of similar compounds demonstrated their ability to reduce connective tissue growth factor gene expression significantly in mouse models . This suggests potential applications in treating fibrotic diseases.
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has revealed that modifications to the oxadiazole ring can significantly affect biological activity. For example, altering substituents on the aromatic ring or changing the length of aliphatic chains linked to the oxadiazole can enhance potency .

Q & A

Q. Can this compound act as a ligand for transition-metal complexes, and what coordination geometries are favored?

  • Methodology : Synthesize Ni²⁺/Cu²⁺/Zn²⁺ complexes in ethanol. Characterize via UV-Vis (d-d transitions at ~600 nm for Cu²⁺) and magnetic susceptibility. The oxadiazole’s N,O donors favor square planar (Ni²⁺) or tetrahedral (Zn²⁺) geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 2
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate

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